2,2-Difluoro-5-nitro-1,3-benzodioxole
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Overview
Description
2,2-Difluoro-5-nitro-1,3-benzodioxole is a chemical compound with the molecular formula C7H3F2NO4 and a molecular weight of 203.10 g/mol . It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzodioxole ring. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole typically involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, or quaternary ammonium hydrogen fluoride . This reaction results in the substitution of chlorine atoms with fluorine atoms, forming the desired compound.
Chemical Reactions Analysis
2,2-Difluoro-5-nitro-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly affecting the nitro group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-5-nitro-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5-nitro-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group can participate in redox reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,2-Difluoro-5-nitro-1,3-benzodioxole can be compared with other similar compounds, such as:
2,2-Difluoro-1,3-benzodioxole: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,2-Difluoro-1,3-benzodioxole-5-carbonitrile: Contains a cyano group instead of a nitro group, leading to different reactivity and applications.
2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde:
Properties
IUPAC Name |
2,2-difluoro-5-nitro-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-7(9)13-5-2-1-4(10(11)12)3-6(5)14-7/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLXTFDBDIYVPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611523 |
Source
|
Record name | 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1645-96-1 |
Source
|
Record name | 2,2-Difluoro-5-nitro-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1645-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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